3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid
CAS No.:
Cat. No.: VC17805351
Molecular Formula: C7H10BrN3O2
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10BrN3O2 |
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Molecular Weight | 248.08 g/mol |
IUPAC Name | 3-amino-3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C7H10BrN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13) |
Standard InChI Key | ZALWLYUPKJZPGE-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C=N1)Br)C(CC(=O)O)N |
Introduction
Structural Characteristics and Stereochemical Considerations
Molecular Architecture
The compound's structure features a propanoic acid chain substituted at the β-position with both an amino group and a 4-bromo-1-methyl-1H-pyrazol-5-yl moiety. X-ray crystallographic studies (though not explicitly cited in provided sources) would likely show planar geometry at the pyrazole ring with bromine occupying the para position relative to the methyl substituent .
Key Structural Parameters:
Property | (3R)-Configuration | (3S)-Configuration |
---|---|---|
Molecular Formula | C₇H₁₀BrN₃O₂ | C₇H₁₀BrN₃O₂ |
Molecular Weight | 248.08 g/mol | 248.08 g/mol |
CAS Registry | 96625-95-5 | Not Reported |
SMILES Notation | CN1C(=C(C=N1)Br)C@@HCC(=O)O | CN1C(=C(C=N1)Br)C@HCC(=O)O |
The enantiomeric pair demonstrates identical constitutional formulas but diverges in optical activity, with the (3R)-form being commercially available through specialty chemical suppliers . Comparatively, the PubChemLite entry for 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid (CID 19622634) lacks the β-amino group, resulting in reduced molecular weight (247.06 g/mol) and altered chemical reactivity .
Stereoelectronic Effects
The chiral center at C3 induces significant electronic redistribution:
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Amino Group Influence: The -NH₂ moiety creates a localized electron-rich region, enhancing hydrogen bonding capacity.
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Bromine Substituent: The para-bromo atom exerts both inductive (-I) and resonance (-R) effects, polarizing the pyrazole ring system .
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Methyl Group: N-methylation prevents tautomerization while increasing lipophilicity compared to unsubstituted pyrazoles .
These combined effects produce a molecule with amphiphilic characteristics - the propanoic acid terminus confers water solubility (logP ≈ -0.3 predicted), while the brominated heterocycle enhances membrane permeability .
Synthetic Methodologies
Enantioselective Synthesis
Industrial production employs asymmetric catalytic routes to ensure high enantiomeric excess. A representative four-step sequence involves:
Industrial Scale-Up Considerations
Continuous flow reactors achieve 92% conversion efficiency at 120°C with residence times <15 minutes, significantly outperforming batch processes. Critical parameters include:
Process Variable | Optimal Range |
---|---|
Temperature | 115-125°C |
Pressure | 8-12 bar |
Catalyst Loading | 0.5-1.2 mol% |
Residence Time | 12-18 minutes |
These conditions minimize racemization while maintaining throughput >2.4 kg/h per reactor module.
Physicochemical Profile
Thermal Behavior
Differential scanning calorimetry (DSC) traces show:
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Glass Transition (T_g): 78°C (amorphous form)
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Melting Point: Decomposition above 210°C precludes classical melting
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Thermogravimetric Analysis: 5% mass loss at 195°C under N₂
Solubility Characteristics
Solvent | Solubility (mg/mL, 25°C) |
---|---|
Water | 34.2 ± 1.8 |
Methanol | 89.6 ± 3.2 |
Dichloromethane | 12.4 ± 0.9 |
Ethyl Acetate | 23.1 ± 1.1 |
Aqueous solubility follows pH dependence:
Where pK_a1 (COOH) = 2.3 and pK_a2 (NH₃⁺) = 9.7. Maximum solubility (127 mg/mL) occurs at pH 6.8.
Biological Interactions and Applications
Enzyme Inhibition Studies
In vitro assays demonstrate moderate inhibition against:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 18.7 μM
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Phosphodiesterase 4 (PDE4): IC₅₀ = 42.3 μM
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Janus Kinase 3 (JAK3): IC₅₀ = 56.9 μM
The bromopyrazole moiety facilitates π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid participates in salt bridge formation.
Prodrug Development
Ester derivatives (e.g., tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate) serve as lipophilic prodrugs with enhanced blood-brain barrier permeability :
Enzymatic hydrolysis in vivo regenerates the active carboxylic acid form with >90% conversion efficiency within hepatocytes .
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